molecular formula C20H20N4O2 B2945854 6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380177-63-7

6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B2945854
CAS No.: 2380177-63-7
M. Wt: 348.406
InChI Key: AMRABCTXVQTQPN-UHFFFAOYSA-N
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Description

6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a complex organic compound belonging to the triazoloquinazoline family This compound is characterized by its unique triazoloquinazoline core, which is known for its diverse biological activities

Properties

IUPAC Name

6-[(3-methoxyphenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-7-18-21-19-16-10-4-5-11-17(16)23(20(25)24(19)22-18)13-14-8-6-9-15(12-14)26-2/h4-6,8-12H,3,7,13H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRABCTXVQTQPN-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=[NH+]1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N4O2+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzonitrile and hydrazine derivatives, under acidic or basic conditions to form the triazoloquinazoline ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methoxybenzyl chloride and an appropriate catalyst like aluminum chloride.

    Addition of the Propyl Chain: The propyl group is typically added through a nucleophilic substitution reaction, where a suitable propyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazoloquinazoline core, potentially converting it to a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazoloquinazoline derivatives.

    Substitution: Various substituted triazoloquinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been investigated for its antimicrobial, antiviral, and anticancer properties. The triazoloquinazoline core is known to interact with various biological targets, making it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its derivatives may also find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The methoxyphenyl group can enhance binding affinity and specificity, while the propyl chain may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    6-[(3-methoxyphenyl)methyl]-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one: Similar structure but with a methyl group instead of a propyl group.

    6-[(3-methoxyphenyl)methyl]-2-ethyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one: Similar structure but with an ethyl group instead of a propyl group.

    6-[(3-methoxyphenyl)methyl]-2-butyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of 6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl chain, in particular, may influence its lipophilicity and membrane permeability, potentially enhancing its bioavailability and efficacy in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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